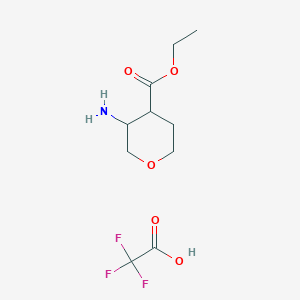
cis-Ethyl 3-aminotetrahydro-2H-pyran-4-carboxylate tfa
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
cis-Éthyl 3-aminotétrahydro-2H-pyran-4-carboxylate trifluoroacétate: est un composé chimique qui a suscité l'intérêt dans divers domaines scientifiques en raison de sa structure unique et de ses applications potentielles. Ce composé est caractérisé par la présence d'un groupe ester éthylique, d'un groupe amino et d'un cycle tétrahydropyranne, ce qui en fait une molécule polyvalente pour la recherche et les applications industrielles.
Méthodes De Préparation
Voies de synthèse et conditions de réaction: La synthèse du cis-Éthyl 3-aminotétrahydro-2H-pyran-4-carboxylate trifluoroacétate implique généralement les étapes suivantes:
Formation du cycle tétrahydropyranne: L'étape initiale implique la cyclisation d'un précurseur approprié pour former le cycle tétrahydropyranne. Ceci peut être réalisé par diverses réactions de cyclisation, telles que la réaction de Prins ou l'utilisation d'acides de Lewis.
Introduction du groupe amino: Le groupe amino est introduit par des réactions de substitution nucléophile. Les réactifs courants pour cette étape comprennent l'ammoniac ou les amines primaires.
Estérification: La dernière étape implique l'estérification du groupe acide carboxylique avec de l'éthanol pour former l'ester éthylique. Cela peut être réalisé à l'aide de catalyseurs acides tels que l'acide sulfurique ou l'acide p-toluènesulfonique.
Méthodes de production industrielle: Dans un contexte industriel, la production de cis-Éthyl 3-aminotétrahydro-2H-pyran-4-carboxylate trifluoroacétate peut impliquer des procédés en flux continu pour améliorer l'efficacité et le rendement. L'utilisation de réacteurs automatisés et de conditions de réaction optimisées garantit une qualité de produit constante et une évolutivité.
Analyse Des Réactions Chimiques
Types de réactions:
Oxydation: Le composé peut subir des réactions d'oxydation, en particulier au niveau du groupe amino, pour former des dérivés nitroso ou nitro.
Réduction: Les réactions de réduction peuvent convertir le groupe ester en alcool ou le groupe amino en amine.
Substitution: Le composé peut participer à des réactions de substitution, où le groupe amino peut être remplacé par d'autres groupes fonctionnels.
Réactifs et conditions courants:
Oxydation: Des réactifs tels que le permanganate de potassium ou le peroxyde d'hydrogène peuvent être utilisés en conditions acides ou basiques.
Réduction: Les agents réducteurs courants comprennent l'hydrure de lithium et d'aluminium ou le borohydrure de sodium.
Substitution: Des réactifs tels que les halogénures d'alkyle ou les chlorures d'acyle peuvent être utilisés en présence d'une base.
Principaux produits formés:
Oxydation: Formation de dérivés nitroso ou nitro.
Réduction: Formation d'alcools ou d'amines.
Substitution: Formation de dérivés substitués avec divers groupes fonctionnels.
Applications scientifiques
Le cis-Éthyl 3-aminotétrahydro-2H-pyran-4-carboxylate trifluoroacétate a un large éventail d'applications dans la recherche scientifique:
Chimie: Il est utilisé comme élément de base dans la synthèse de molécules organiques complexes et comme réactif dans diverses réactions chimiques.
Biologie: Le composé est étudié pour ses activités biologiques potentielles, notamment ses propriétés antimicrobiennes et anticancéreuses.
Médecine: La recherche se poursuit pour explorer son potentiel en tant qu'intermédiaire pharmaceutique dans le développement de nouveaux médicaments.
Industrie: Il est utilisé dans la production de produits chimiques de spécialité et comme précurseur dans la synthèse de matériaux avancés.
Mécanisme d'action
Le mécanisme d'action du cis-Éthyl 3-aminotétrahydro-2H-pyran-4-carboxylate trifluoroacétate implique son interaction avec des cibles moléculaires et des voies spécifiques:
Cibles moléculaires: Le composé peut interagir avec des enzymes, des récepteurs ou d'autres protéines, conduisant à une modulation de leur activité.
Voies impliquées: Il peut influencer diverses voies biochimiques, y compris celles impliquées dans la signalisation cellulaire, le métabolisme et l'expression des gènes.
Applications De Recherche Scientifique
cis-Ethyl 3-aminotetrahydro-2H-pyran-4-carboxylate trifluoroacetate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as a precursor in the synthesis of advanced materials.
Mécanisme D'action
The mechanism of action of cis-Ethyl 3-aminotetrahydro-2H-pyran-4-carboxylate trifluoroacetate involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: It can influence various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression.
Comparaison Avec Des Composés Similaires
Composés similaires:
cis-Éthyl 3-aminotétrahydro-2H-pyran-4-carboxylate chlorhydrate: Ce composé est similaire en structure mais diffère par le contre-ion, ce qui peut affecter sa solubilité et sa réactivité.
trans-Éthyl 3-aminotétrahydro-2H-pyran-4-carboxylate trifluoroacétate: L'isomère trans a une disposition spatiale différente, ce qui entraîne des variations dans ses propriétés chimiques et biologiques.
Unicité: Le cis-Éthyl 3-aminotétrahydro-2H-pyran-4-carboxylate trifluoroacétate est unique en raison de sa stéréochimie spécifique et de la présence du contre-ion trifluoroacétate, ce qui peut améliorer sa stabilité et sa réactivité dans certaines applications.
Propriétés
IUPAC Name |
ethyl 3-aminooxane-4-carboxylate;2,2,2-trifluoroacetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO3.C2HF3O2/c1-2-12-8(10)6-3-4-11-5-7(6)9;3-2(4,5)1(6)7/h6-7H,2-5,9H2,1H3;(H,6,7) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNGOAWUKEJKCHO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCOCC1N.C(=O)(C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16F3NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
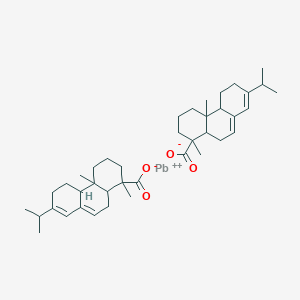
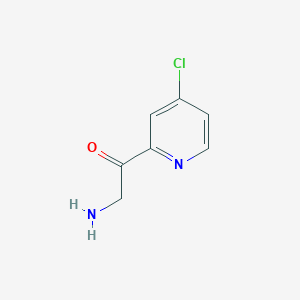
![4-[[2-[2-[3-Acetamido-2,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxypropanoylamino]-3-hydroxybutanoyl]amino]-5-amino-5-oxopentanoic acid](/img/structure/B12104846.png)

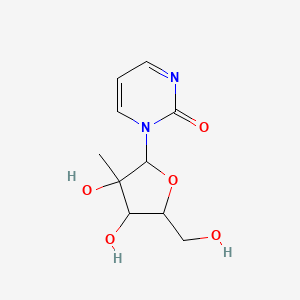
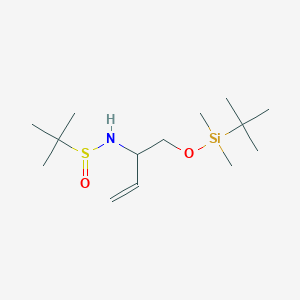
![8-Azabicyclo[3.2.1]octane-3,6-diol, 8-methyl-2-(phenylmethyl)-, 6-benzoate](/img/structure/B12104866.png)
![8,11-Dibromoacenaphtho[1,2-b]quinoxaline](/img/structure/B12104872.png)
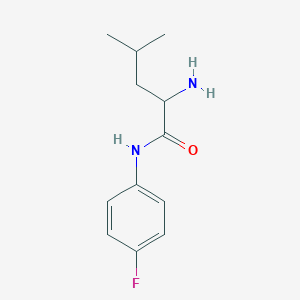
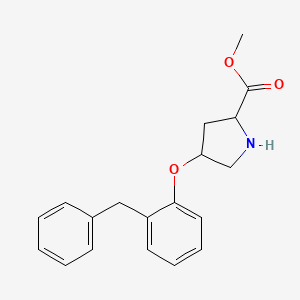
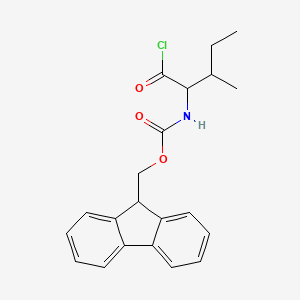
![1-[3,4-Dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-ethyl-4-sulfanylidenepyrimidin-2-one](/img/structure/B12104889.png)
![2,9-Diazaspiro[6.6]tridecane](/img/structure/B12104899.png)
![1-butyl-2-((E)-2-((E)-3-((E)-2-(1-butylbenzo[cd]indol-2(1H)-ylidene)ethylidene)-2-phenylcyclopent-1-en-1-yl)vinyl)benzo[cd]indol-1-ium tetrafluoroborate](/img/structure/B12104902.png)
